![molecular formula C22H32N2O6 B12527922 L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- CAS No. 668479-42-3](/img/structure/B12527922.png)
L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of L-Leucine moieties linked through a 1,4-phenylenebis(1-oxo-2,1-ethanediyl) bridge, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- typically involves the reaction of L-Leucine with a phenylenebis(1-oxo-2,1-ethanediyl) precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-{1,4-Phenylenebis[(1-oxo-2,1-ethanediyl)imino]}bis(1-ethylquinolinium): Shares a similar structural motif but with different substituents.
L-Leucine, N,N’-(1,4-phenylenedicarbonyl)bis-: Another related compound with a different bridging group.
Propriétés
Numéro CAS |
668479-42-3 |
|---|---|
Formule moléculaire |
C22H32N2O6 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[4-[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoethyl]phenyl]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H32N2O6/c1-13(2)9-17(21(27)28)23-19(25)11-15-5-7-16(8-6-15)12-20(26)24-18(22(29)30)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t17-,18-/m0/s1 |
Clé InChI |
ZTGRDPNDNGVSCP-ROUUACIJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)


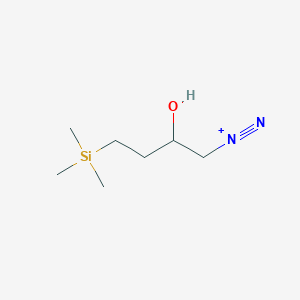
![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)
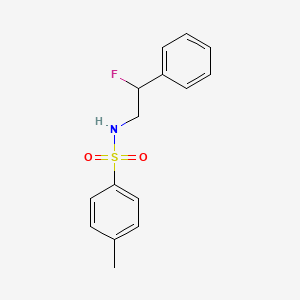
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
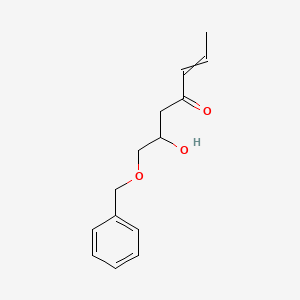
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
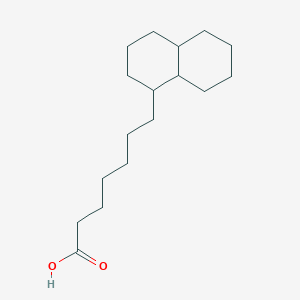
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
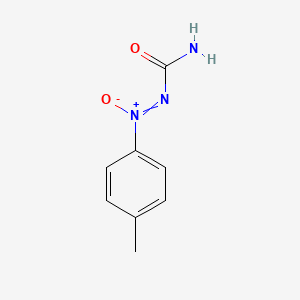
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
